2-Cyano-6-ethylthiopyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
6-ethylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2H2,1H3 |
InChI Key |
XLYBOVVBFXIMJG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC(=N1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano 6 Ethylthiopyridine and Its Analogues
Direct Synthetic Approaches to 2-Cyanopyridines and 2-Alkylthiopyridines
Direct functionalization of the pyridine (B92270) ring is a common and effective strategy for the synthesis of 2-cyano-6-ethylthiopyridine. This typically involves sequential nucleophilic substitution reactions to introduce the cyano and ethylthio groups.
Nucleophilic Substitution Strategies at the Pyridine Core
Nucleophilic aromatic substitution (SNAr) is a cornerstone in pyridine chemistry, allowing for the introduction of a wide range of functional groups. nih.gov The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles, especially when a good leaving group is present.
The introduction of a cyano group at the 2-position of a pyridine ring is frequently accomplished by the displacement of a halogen atom, such as chlorine or bromine, using a cyanide salt. Common reagents for this transformation include cuprous cyanide (CuCN) and alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). google.comyoutube.com
For instance, 2-chloro-6-halopyridines can be converted to their corresponding 2-cyano derivatives. The reaction of 2,6-dichloropyridine (B45657) with an alkali metal cyanide can yield 2-cyano-6-chloropyridine. google.com This reaction is often carried out in a suitable organic solvent. Similarly, 2-fluoropyridines can also undergo nucleophilic substitution with cyanide, sometimes with higher reactivity compared to other halogens. nih.gov The choice of cyanide source and reaction conditions can be crucial for achieving high yields and avoiding side reactions. For example, the use of palladium catalysts has been reported to facilitate the cyanation of halopyridines. google.comnih.gov
Table 1: Examples of Cyanation of Halopyridines
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2,3,6-trichloropyridine | K₄[Fe(CN)₆] / Pd(OAc)₂ | 2-cyano-3,6-dichloropyridine | google.com |
| 2-Halopyridines | KCN | 2-Cyanopyridines | nih.gov |
| 2-Bromopyridine (B144113) | CuCN | 2-Cyanopyridine (B140075) | Not specified |
| Pentachloropyridine | NaCN or KCN | 2-Cyanotetrachloropyridine | google.com |
The ethylthio group can be introduced onto the pyridine ring through a nucleophilic substitution reaction involving an ethylthiolate anion (CH₃CH₂S⁻). This anion, typically generated in situ from ethanethiol (B150549) (CH₃CH₂SH) and a base like sodium hydride (NaH), is a potent nucleophile that can displace a leaving group, such as a halogen, from the pyridine ring. baranlab.org
A plausible synthetic route to this compound would involve the reaction of 2-cyano-6-chloropyridine with sodium ethylthiolate. The thiolate anion would attack the carbon atom bearing the chlorine, leading to the displacement of the chloride and the formation of the desired product. This type of reaction is a well-established method for the synthesis of alkylthiopyridines. acs.orgosi.lv For example, the synthesis of 2-bromo-5-(ethylthio)pyridine has been achieved by reacting 3-amino-6-bromopyridine (B21960) with diethyl disulfide in the presence of tert-butyl nitrite. googleapis.com
Cyclization Reactions for Pyridine Ring Formation
An alternative to modifying a pre-existing pyridine ring is to construct the ring itself from acyclic precursors. This approach allows for the incorporation of the desired substituents during the ring-forming process.
The reaction of arylidenemalononitriles (which are 2,3-substituted propenenitriles) with sodium ethylmercaptide and malononitrile (B47326) can lead to the formation of 2-amino-6-ethylthiopyridines. researchgate.net This method builds the pyridine ring through a cascade of reactions, incorporating the ethylthio group and a cyano group from the starting materials.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. ias.ac.intaylorfrancis.com Several MCRs have been developed for the synthesis of highly substituted pyridines. growingscience.comorganic-chemistry.orgnih.govmdpi.comresearchgate.net
A relevant example is the one-pot, three-component condensation of an aldehyde, a thiol (such as ethanethiol), and malononitrile. ias.ac.intaylorfrancis.com This reaction, often catalyzed by a base, proceeds through a series of intermediates to construct the polysubstituted pyridine ring. By choosing the appropriate aldehyde and thiol, a variety of substituted pyridines can be accessed. For instance, the reaction of an aldehyde, malononitrile, and a thiol can yield 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines. ias.ac.in While this specific example leads to a 2-amino-3,5-dicyano pyridine, modifications to the starting materials and reaction conditions could potentially be adapted to synthesize this compound analogues. The Gewald reaction is another well-known multi-component reaction for the synthesis of 2-aminothiophenes, which are valuable intermediates, and variations of this reaction can be used to construct thiophene-fused pyridines (thieno[2,3-b]pyridines). umich.eduresearchgate.netacs.orgscilit.com
Reaction of Cyanogen (B1215507) with 1,3-Dienes for 2-Cyanopyridine Scaffolds
The synthesis of 2-cyanopyridine scaffolds can be achieved through the reaction of cyanogen with 1,3-dienes. This process is mechanistically described as a Diels-Alder type of condensation, where cyanogen acts as the dienophile. google.comcdnsciencepub.com The initial reaction involves a 1,4-addition of a nitrile group from cyanogen to the 1,3-diene, forming a dihydropyridine (B1217469) derivative. google.com This intermediate subsequently undergoes spontaneous dehydrogenation under the reaction conditions to yield the stable aromatic 2-cyanopyridine. google.comrsc.org
This reaction has been studied with various simple 1,3-dienes, including butadiene, isoprene, and chloroprene, consistently producing the corresponding 2-cyanopyridine derivatives. rsc.orgcdnsciencepub.com The reaction can be carried out in either the liquid or vapor phase at temperatures ranging from approximately 90°C to 700°C. google.com For instance, reacting 1,3-butadiene (B125203) and cyanogen in a sealed glass bomb tube at around 110°C for an extended period yields the 2-cyanopyridine product. google.com
Table 1: Examples of 2-Cyanopyridine Synthesis from 1,3-Dienes and Cyanogen google.comcdnsciencepub.com
| 1,3-Diene | Product |
| Butadiene | 2-Cyanopyridine |
| Isoprene | 2-Cyano-4-methylpyridine |
| Chloroprene | 2-Cyano-4-chloropyridine |
| 2-Methylpentadiene | 2-Cyano-4,6-dimethylpyridine |
It is noteworthy that this reaction represents a significant instance where cyanogen participates as a dienophile in a diene synthesis. cdnsciencepub.com Thermodynamic studies have shown that among various nitriles, the reaction with cyanogen is the most energetically favored. rsc.org
Precursor Synthesis and Functional Group Interconversions
The synthesis of this compound often involves the stepwise introduction of the cyano and ethylthio groups onto a pyridine ring. This typically requires the preparation of suitable pyridine precursors and subsequent functional group interconversions.
Introduction of the Ethylthio Group onto Pyridine Precursors (e.g., from Bromo- or Chloro-pyridines)
The ethylthio group can be introduced onto a pyridine ring through nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen (bromo- or chloro-). For instance, 2-chloro-4-cyanopyridine (B57802) can be reacted with a thiol in the presence of a base like sodium methoxide (B1231860) in a solvent such as anhydrous N,N-dimethylformamide to yield the corresponding 2-alkylthio-4-cyanopyridine. mdpi.com A similar strategy can be applied to 2,6-dihalopyridines. The reaction of 2,6-dichloro-4-carbamoylpyridine with a thiol and sodium methoxide in DMF leads to the substitution of one chloro group to form a 2-chloro-6-alkylthio-4-carbamoylpyridine. mdpi.com
In a specific example for a related compound, 2-bromo-5-(ethylthio)pyridine was synthesized from 3-amino-6-bromopyridine by reacting it with diethyl disulfide and tert-butyl nitrite. googleapis.com This highlights a pathway to introduce the ethylthio group onto a pre-brominated pyridine ring. The general principle involves the reaction of a halopyridine with an ethylthiolate nucleophile.
Preparation of Cyano-Substituted Pyridine Intermediates
The cyano group is a crucial substituent in the target molecule and its precursors. There are several methods to introduce a cyano group onto a pyridine ring. One common method is the cyanation of a halopyridine. For example, 2-bromopyridine can be converted to 2-cyanopyridine by reacting it with a cyanide source like sodium cyanide or potassium cyanide, often with a catalyst. researchgate.net Copper(I) cyanide is a classic reagent for this transformation. researchgate.net More modern methods may employ palladium or nickel catalysts. researchgate.net
For instance, 2-chloro-6-methylpyridine (B94459) can be converted to 2-cyano-6-methylpyridine. orgsyn.org Similarly, 2-fluoro-3,6-dichloropyridine can be reacted with sodium cyanide in dimethylsulfoxide (DMSO) to produce a cyanopyridine derivative. google.com The synthesis of 2-cyano-6-chloropyridine is a key step for creating intermediates for various applications. chemimpex.com
Another approach is the direct cyanation of pyridine N-oxides. thieme-connect.de This method can provide access to cyanopyridines that might be difficult to synthesize through other routes. For example, the reaction of a pyridine N-oxide with a cyanide source can lead to the formation of a 2-cyanopyridine. orgsyn.orgthieme-connect.de
Advanced Synthetic Techniques and Optimization for Pyridine Derivatives
The synthesis of complex pyridine derivatives like this compound benefits from an understanding of reaction mechanisms and optimization strategies to control regioselectivity and maximize yields.
Mechanistic Insights into Cyano- and Thioether-Pyridine Formation
The formation of thioether-pyridines typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. stackexchange.comechemi.com In this process, a nucleophile (in this case, an ethylthiolate anion) attacks the electron-deficient pyridine ring at a position bearing a good leaving group (like a halogen). The pyridine nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack by stabilizing the resulting anionic intermediate (Meisenheimer complex) through resonance. stackexchange.comechemi.com The negative charge can be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.comechemi.com
The formation of cyanopyridines from halopyridines also follows an SNAr pathway, with the cyanide ion acting as the nucleophile. The mechanism involves the addition of the cyanide ion to the pyridine ring, followed by the elimination of the halide ion. In the case of the Diels-Alder synthesis of 2-cyanopyridines, the mechanism involves a [4+2] cycloaddition followed by dehydrogenation. google.comrsc.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of various pyridine-forming reactions, providing deeper insights into the reaction pathways and transition states. rsc.orgacs.org
Regioselectivity and Yield Optimization in Nucleophilic Pyridine Substitutions
In nucleophilic aromatic substitutions on polysubstituted pyridines, regioselectivity is a critical consideration. The inherent electronic properties of the pyridine ring direct incoming nucleophiles to the C-2 and C-4 positions. stackexchange.comechemi.com However, the presence of other substituents on the ring can significantly influence the outcome.
For example, in the reaction of 3-substituted 2,6-dichloropyridines with a nucleophile, the nature of the 3-substituent can dictate whether the substitution occurs preferentially at the C-2 or C-6 position. researchgate.net Bulky substituents at the 3-position can sterically hinder attack at the adjacent C-2 position, thereby favoring substitution at C-6. researchgate.net Electronic effects also play a role; an electron-withdrawing group like a cyano or trifluoromethyl group at the 3-position can favor substitution at the 6-position. researchgate.net
Solvent choice can also dramatically influence regioselectivity. For instance, the regioselectivity of the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) can be switched by changing the solvent. researchgate.net A solvent's ability to act as a hydrogen-bond acceptor can significantly alter the preference for substitution at the C-2 versus the C-6 position. researchgate.net
Table 2: Factors Influencing Regioselectivity in Pyridine SNAr researchgate.netstackexchange.com
| Factor | Influence on Regioselectivity | Example |
| Steric Hindrance | Bulky groups can direct nucleophilic attack to less hindered positions. | A bulky 3-substituent on a 2,6-dichloropyridine favors attack at the 6-position. researchgate.net |
| Electronic Effects | Electron-withdrawing groups can influence the stability of the Meisenheimer intermediate. | A 3-cyano group on a 2,6-dichloropyridine favors attack at the 6-position. researchgate.net |
| Solvent Effects | The polarity and hydrogen-bonding ability of the solvent can alter the reaction pathway. | Regioselectivity can be inverted by switching from a non-polar to a polar aprotic solvent. researchgate.net |
| Nature of Nucleophile | The size and reactivity of the nucleophile can impact the site of attack. | Steric hindrance from the pyridine ring itself can make attack at the C-4 (para) position kinetically more favorable than at the C-2 (ortho) position for some nucleophiles. stackexchange.com |
Optimization of reaction conditions, including temperature, reaction time, and the choice of base and catalyst, is crucial for maximizing the yield of the desired product and minimizing side reactions.
Applications of Flow Chemistry in Pyridine Synthesis
Flow chemistry, which involves conducting chemical reactions in a continuously flowing stream through a network of tubes or microreactors, has emerged as a powerful technology in modern organic synthesis. nih.gov This approach offers significant advantages over traditional batch processing, particularly for the synthesis of pyridine derivatives. Key benefits include superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, improved safety, and the potential for straightforward automation and scalability. nih.govscielo.br
The synthesis of functionalized pyridines often involves highly exothermic or hazardous reactions, or requires precise control to avoid the formation of side products. Flow reactors, with their high surface-area-to-volume ratio, enable rapid heat dissipation, mitigating risks associated with thermal runaways and allowing reactions to be performed under more intense conditions (higher temperatures and pressures) than are safely achievable in batch reactors. nih.govresearchgate.net This can lead to dramatically reduced reaction times, from hours to minutes, and higher yields. nih.govmdpi.com
A prominent application of flow chemistry in this context is the facilitation of nucleophilic aromatic substitution (SNAr) reactions on halopyridine rings. nih.govresearchgate.net The synthesis of this compound can be envisaged via the SNAr reaction of a 2-cyano-6-halopyridine precursor (e.g., 2-chloro-6-cyanopyridine) with an ethylthiol nucleophile. The electron-withdrawing nature of the cyano group at the C2 position activates the pyridine ring, making the C6 position susceptible to nucleophilic attack. nih.gov
In a continuous flow setup, a solution of the 2-cyano-6-halopyridine and a solution of the thiol with a base would be continuously pumped and mixed in a T-mixer before entering a heated reactor coil. The precise control of residence time and temperature within the reactor ensures optimal conversion and minimizes degradation or side-product formation. researchgate.net Research on the flow synthesis of related structures, such as 2-aminopyridines from 2-chloropyridines, demonstrates that high temperatures (up to 300 °C) can be used to overcome the activation barrier for such substitutions, affording clean products in excellent yields and in multigram quantities. researchgate.net
The table below illustrates the optimization of a nucleophilic aromatic substitution reaction in a continuous-flow microfluidic reactor, highlighting the impact of temperature on product yield for a C–O bond formation on a chloropyridine derivative, a reaction analogous to the C–S bond formation required for this compound. nih.gov
| Entry | Solvent | Temperature (°C) | Pressure (bar) | Flow Rate (µL/min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | THF/H₂O (3:2) | 90 | 4 | 50 | 54 |
| 2 | THF/H₂O (3:2) | 110 | 4 | 50 | 87 |
Furthermore, studies on the continuous flow synthesis of other cyanopyridine derivatives, such as 3-cyano-4,6-dimethyl-2-pyridone, have shown how manipulating flow rates and residence times can be used to optimize product yields. vapourtec.com This level of control is a hallmark of flow chemistry and is directly applicable to the synthesis of a wide range of substituted pyridines. The data below shows the effect of varying residence time on the yield of a pyridone synthesis in a flow system.
| Entry | Total Flow Rate (mL/min) | Residence Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 0.6 | 3.33 | 58.3 |
| 2 | 0.4 | 5.00 | 60.5 |
| 3 | 0.2 | 10.00 | 59.1 |
This adaptability makes flow chemistry a highly valuable methodology for the efficient, safe, and scalable synthesis of complex pyridine analogues like this compound. rsc.orgrsc.org
Reaction Chemistry of 2 Cyano 6 Ethylthiopyridine
Transformations Involving the Cyano Group
The cyano group is a versatile functional group that can participate in a variety of transformations, including hydrolysis, reduction, and nucleophilic addition.
The hydrolysis of nitriles, such as the cyano group in 2-Cyano-6-ethylthiopyridine, is a common method for the preparation of carboxylic acids and amides. This transformation can be catalyzed by either acid or base. The reaction proceeds through the formation of an amide intermediate, which can sometimes be isolated under controlled conditions.
Under acidic conditions, the nitrile is typically heated with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the carboxylic acid and an ammonium (B1175870) salt.
Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification, gives the carboxylic acid.
Table 1: Examples of Hydrolysis of Cyanopyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-Cyanopyridine (B1664610) | NaOH, H₂O, heat | Sodium nicotinate | High | google.com |
| 2-Cyanopyridine (B140075) | NaOH, H₂O, 100-130°C | 2-Picolinamide | Not specified | google.com |
| 4-Cyanopyridine | NaOH (1.5-1.75 eq.), H₂O, 50-80°C | Isonicotinic acid | Not specified | google.com |
| 1-Methyl-2-cyanopyridinium ion | Aqueous base | 1-Methyl-2-pyridone and 1-Methyl-2-carbamidopyridinium ion | Varies with pH | tau.ac.il |
This table presents data for analogous compounds to illustrate the general conditions and outcomes of cyanopyridine hydrolysis.
The reduction of the cyano group to a primary amine (an aminomethyl group) is a valuable synthetic transformation. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction with metal hydrides.
Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is often carried out under pressure and at elevated temperatures. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction. For instance, electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor has been shown to reduce cyanoarenes to benzylamines under mild conditions nih.gov.
Chemical reduction can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. These methods are often effective at room temperature and atmospheric pressure.
A patent describes a process for preparing 2-aminomethylpyridine derivatives from 2-nitromethylpyridine derivatives via hydrogenation in the presence of a catalyst and an acid google.com. While this does not directly involve the reduction of a cyano group, it highlights a synthetic route to the target aminomethyl functionality on a pyridine (B92270) ring.
Table 2: Examples of Reduction of Cyanoarenes and Related Compounds
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Benzonitrile | Electrocatalytic hydrogenation (PtPd/C cathode), CH₂Cl₂/EtOH, rt | Benzylamine | 85% | nih.gov |
| 4-Methoxybenzonitrile | Electrocatalytic hydrogenation (PtPd/C cathode), CH₂Cl₂/EtOH, rt | (4-Methoxyphenyl)methanamine | 82% | nih.gov |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1. Nitromethane, base; 2. H₂, catalyst, acid | 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine | Not specified | google.com |
This table provides examples of nitrile reduction and synthesis of aminomethylpyridines to indicate potential synthetic routes and conditions.
The carbon-nitrogen triple bond of the cyano group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can add to the nitrile carbon.
The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis of the intermediate imine, is a classic method for the synthesis of ketones masterorganicchemistry.com. The intermediate imine is formed by the nucleophilic addition of the Grignard reagent to the nitrile carbon. This reaction provides a route to attach a new carbon-based substituent to the pyridine ring at the 2-position, transforming the cyano group into a carbonyl group.
While direct experimental data for the reaction of Grignard reagents with this compound is not available in the provided search results, the general reactivity of Grignard reagents with nitriles is well-established masterorganicchemistry.comwikipedia.orgwikipedia.orgmasterorganicchemistry.comchemguide.co.uk.
Table 3: General Reaction of Grignard Reagents with Nitriles
| Reactants | Intermediate | Final Product (after hydrolysis) |
| R-C≡N + R'-MgX | Imine salt | R-C(=O)-R' |
This table illustrates the general transformation of a nitrile to a ketone via a Grignard reaction.
Reactivity of the Ethylthio Moiety
The ethylthio group (-SCH₂CH₃) is an important functional group that can undergo oxidation to form sulfoxides and sulfones, and can also be displaced by nucleophiles, particularly when activated.
The sulfur atom in the ethylthio group can be selectively oxidized to a sulfoxide (B87167) (-SOCH₂CH₃) and further to a sulfone (-SO₂CH₂CH₃). These transformations are typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide.
The oxidation to the sulfoxide is usually achieved by using one equivalent of the oxidizing agent at or below room temperature. The oxidation to the sulfone generally requires a stronger oxidizing agent or more forcing conditions, such as using an excess of the oxidizing agent and/or higher temperatures. The resulting sulfoxides and sulfones are important synthetic intermediates, as the sulfonyl group is a good leaving group in nucleophilic substitution reactions.
A patent describes the oxidation of a 7-ethylthio-1,8-naphthyridine derivative to the corresponding ethylsulfonyl derivative using m-CPBA prepchem.com. This provides a close analogy for the expected oxidation of this compound.
Table 4: Example of Oxidation of a Thioether in a Heterocyclic System
| Starting Material | Reagent | Product | Reference |
| Ethyl 7-ethylthio-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | m-Chloroperoxybenzoic acid | Ethyl 7-ethylsulfonyl-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | prepchem.com |
This table shows an analogous oxidation reaction, suggesting the feasibility of oxidizing the ethylthio group in this compound.
The ethylthio group itself is not a particularly good leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, its displacement can be facilitated by activating the pyridine ring with electron-withdrawing groups and by oxidizing the sulfur to a better leaving group, such as a sulfoxide or, more effectively, a sulfone. The 2-cyano group already provides some activation for nucleophilic substitution at the 6-position.
Upon oxidation to the ethylsulfonyl group (-SO₂CH₂CH₃), the pyridine ring becomes highly activated towards nucleophilic attack at the 6-position. The ethylsulfinate anion is a good leaving group, allowing for the displacement by a variety of nucleophiles, such as amines, alkoxides, and other sulfur nucleophiles.
While direct examples of nucleophilic displacement of the ethylthio or ethylsulfonyl group from this compound were not found, the general principles of SNAr on electron-deficient pyridine rings are well-documented chemrxiv.orgresearchgate.netrsc.orgyoutube.com. The displacement of halide ions from 2-halopyridines by sulfur nucleophiles is a common method for the synthesis of 2-thiopyridines chemrxiv.orgchemrxiv.org. This suggests that the reverse reaction, the displacement of a thioether, would be more challenging but feasible upon activation.
Table 5: Examples of Nucleophilic Aromatic Substitution on Pyridine Derivatives
| Starting Material | Nucleophile | Product | Reference |
| 2-Chloropyridinium ketene (B1206846) hemiaminal | Thiols/Thiolates | 2-Thiopyridinium salts | chemrxiv.org |
| 2-Cyanopyridine | Lithium amides | 2-Aminopyridine | researchgate.net |
| 2,3,6-Trichloropyridine | KCN | 2-Cyano-3,6-dichloropyridine | google.com |
This table provides examples of nucleophilic aromatic substitution on pyridine rings, illustrating the types of transformations that could be possible for an activated derivative of this compound.
Cleavage and Desulfurization Reactions
The ethylthio moiety at the 6-position of the pyridine ring represents a key functional group that can be subjected to cleavage and desulfurization reactions, paving the way for further molecular elaboration. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the known chemistry of analogous alkylthiopyridines and other sulfur-containing aromatic compounds.
Desulfurization of thioethers attached to aromatic rings is a well-established transformation in organic synthesis. Common methods that could be applicable to this compound include reductive desulfurization using reagents like Raney Nickel. This process typically involves the hydrogenolysis of the carbon-sulfur bond, leading to the replacement of the ethylthio group with a hydrogen atom. The reaction conditions, such as solvent, temperature, and the activity of the Raney Nickel, would need to be carefully optimized to achieve a clean conversion without affecting the cyano group or the pyridine ring.
Another potential approach for the cleavage of the C-S bond is through oxidative methods followed by elimination or substitution. Oxidation of the sulfide (B99878) to a sulfoxide or sulfone would activate the ethylthio group, making it a better leaving group for subsequent nucleophilic displacement reactions.
It is important to note that the electron-withdrawing nature of the cyano group at the 2-position can influence the reactivity of the ethylthio group at the 6-position. This electronic effect could potentially facilitate nucleophilic attack on the carbon atom of the ethylthio group or on the pyridine ring itself, leading to cleavage of the C-S bond under specific conditions.
Reactions of the Pyridine Ring System
The pyridine core of this compound is susceptible to a range of transformations, including substitution and coupling reactions, which allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on pyridine rings is generally more challenging compared to benzene (B151609) derivatives. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. Furthermore, in acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring.
For this compound, the presence of two electron-withdrawing groups, the cyano and the ethylthio moieties, would further decrease the electron density of the pyridine ring, making it even less reactive towards electrophiles. Therefore, forcing conditions, such as high temperatures and strong acid catalysts, would likely be required for any electrophilic substitution to occur. The substitution pattern would be directed by the combined electronic effects of the existing substituents and the pyridine nitrogen. Typically, electrophilic attack on a pyridine ring occurs at the 3- and 5-positions.
To enhance the reactivity of the pyridine ring towards electrophiles, one common strategy is the conversion of the pyridine to its N-oxide derivative. The N-oxide group is an activating group that can direct electrophiles to the 4-position. Subsequent deoxygenation would then yield the substituted pyridine.
Nucleophilic Aromatic Substitutions on the Pyridine Core
In contrast to its inertness towards electrophiles, the pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNA r). The presence of the electron-withdrawing cyano group at the 2-position and the ethylthio group at the 6-position makes the pyridine core of this compound highly susceptible to nucleophilic attack.
Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions). In the case of this compound, the 2- and 6-positions are already substituted. Therefore, a nucleophile could potentially displace one of the existing substituents. The ethylthio group is a plausible leaving group in such reactions. For instance, reaction with strong nucleophiles like alkoxides or amines could lead to the displacement of the ethylthio group to form the corresponding 6-alkoxy or 6-amino-2-cyanopyridine derivatives.
The cyano group at the 2-position plays a crucial role in activating the 6-position towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. Studies on related 2-substituted N-methylpyridinium ions have shown that a 2-cyano substituent significantly enhances the rate of nucleophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridine ring of this compound can participate in such reactions, provided a suitable leaving group is present on the ring.
While the ethylthio group itself is not a typical leaving group for many cross-coupling reactions, it can be transformed into a more reactive functional group. For instance, oxidation to the corresponding sulfone could render it a suitable leaving group for certain coupling protocols.
Alternatively, the pyridine ring could be halogenated to introduce a bromine or iodine atom, which are excellent leaving groups for a wide array of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. For example, if a halogen were introduced at the 4-position, it would allow for the introduction of various aryl, heteroaryl, alkyl, or alkynyl groups at that position, leading to a diverse range of functionalized this compound derivatives.
The development of palladium-catalyzed cross-coupling reactions of 2-picolinic acid with aryl and heteroaryl bromides demonstrates the feasibility of C-C bond formation on the pyridine scaffold. While not directly applicable to the ethylthio group, this highlights the potential for functionalizing the pyridine ring through strategic modifications.
Comprehensive Mechanistic Studies of Chemical Transformations
Elucidation of Reaction Pathways for Functional Group Interconversions
Understanding the mechanistic pathways of the chemical transformations of this compound is crucial for controlling the reaction outcomes and designing new synthetic routes. While specific mechanistic studies on this particular compound are scarce, the principles can be derived from research on related cyanopyridine and thiopyridine derivatives.
In the context of metal-catalyzed cross-coupling reactions, the catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific details of the mechanism would depend on the catalyst, ligands, and coupling partners used. For instance, in a Suzuki coupling, the catalytic cycle would involve the oxidative addition of a palladium(0) species to a halogenated pyridine derivative, followed by transmetalation with an organoboron reagent, and finally, reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.
Further computational and experimental studies would be beneficial to provide a more detailed understanding of the reaction mechanisms and to predict the reactivity and selectivity of this compound in various chemical transformations.
Stereochemical Outcomes of Transformations for Related Chiral Analogues
No information available.
Kinetic Analysis of Reaction Rates
No information available.
Spectroscopic Characterization and Structural Elucidation of 2 Cyano 6 Ethylthiopyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the atomic framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, the precise connectivity and spatial arrangement of atoms in 2-Cyano-6-ethylthiopyridine can be determined.
Proton NMR (¹H NMR) for Hydrogen Environment Analysis
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons in the molecule. The spectrum is expected to show distinct signals for the protons of the ethyl group and the pyridine (B92270) ring.
The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-S-CH₂-) are adjacent to the sulfur atom, which deshields them, causing their signal to appear further downfield, typically as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet, shifted upfield, resulting from coupling with the methylene protons.
The pyridine ring has three aromatic protons. Their chemical shifts are influenced by the electron-withdrawing cyano group and the electron-donating ethylthio group. The proton at position 4 (H-4) is expected to be a triplet, coupling to both H-3 and H-5. The protons at positions 3 and 5 (H-3 and H-5) will likely appear as doublets of doublets, coupling to each other and to H-4. Based on the ¹H NMR data for the parent compound, 2-cyanopyridine (B140075), where the pyridine protons appear between 7.5 and 8.7 ppm, similar shifts can be anticipated for the substituted derivative, with adjustments for the ethylthio group's influence. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-3 | 7.4 - 7.6 | d | ~8.0 |
| Pyridine H-4 | 7.7 - 7.9 | t | ~8.0 |
| Pyridine H-5 | 7.3 - 7.5 | d | ~8.0 |
| -S-CH₂- | 3.1 - 3.3 | q | ~7.4 |
Note: Data are predicted based on spectroscopic principles and data from analogous compounds.
Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by hybridization and the electronegativity of neighboring atoms.
The pyridine ring will show five distinct signals. The carbon attached to the cyano group (C-2) and the carbon bonded to the sulfur atom (C-6) are expected to be significantly deshielded and appear downfield. The cyano carbon itself will also have a characteristic chemical shift. The remaining pyridine carbons (C-3, C-4, C-5) will resonate in the typical aromatic region. The chemical shifts in substituted pyridines can be complex, but general trends suggest that carbons directly attached to substituents show the largest shifts. mdpi.com The ethyl group carbons will appear in the upfield (aliphatic) region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Pyridine) | 145 - 150 |
| C-3 (Pyridine) | 125 - 130 |
| C-4 (Pyridine) | 135 - 140 |
| C-5 (Pyridine) | 120 - 125 |
| C-6 (Pyridine) | 155 - 160 |
| -CN | 115 - 120 |
| -S-CH₂- | 25 - 30 |
Note: Data are predicted based on spectroscopic principles and data from analogous compounds.
Advanced NMR Techniques for Connectivity and Conformation (e.g., 2D NMR, NOE)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this compound, cross-peaks would be expected between the H-3 and H-4 protons, and between the H-4 and H-5 protons of the pyridine ring. Additionally, a strong correlation would be observed between the methylene (-S-CH₂-) and methyl (-CH₃) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment reveals direct one-bond connections between protons and the carbons they are attached to. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.
NOE (Nuclear Overhauser Effect): NOE experiments can provide information about the spatial proximity of atoms. For example, an NOE enhancement might be observed between the methylene protons of the ethyl group and the H-5 proton of the pyridine ring, providing conformational information.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Absorption Frequencies for Nitrile Groups
The most prominent feature in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum. For most nitrile compounds, this band is observed in the range of 2200-2300 cm⁻¹. sigmaaldrich.com The exact position can be influenced by the electronic effects of the pyridine ring.
Pyridine Ring Vibrations and Aromatic C-H Stretches
The IR spectrum will also display absorptions characteristic of the substituted pyridine ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic ring usually give rise to a series of bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be observed at lower frequencies, which can sometimes provide information about the substitution pattern of the ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | 1550 - 1600 | Medium |
| Aromatic C=N Stretch | 1450 - 1500 | Medium |
Note: Data are predicted based on established group frequency correlations.
Identification of C-S Stretching Modes
The identification of the carbon-sulfur (C-S) stretching vibration in the infrared (IR) and Raman spectra of this compound is a key indicator of the ethylthio substituent's presence. Generally, the C-S stretching frequency is weak in the IR spectrum and appears in the fingerprint region, which can sometimes be complicated by the presence of other vibrational modes.
For aromatic thioethers, the C-S stretching vibration typically occurs in the range of 600-800 cm⁻¹. The precise position of this band is influenced by the nature of the aromatic ring and the other substituents present. In the case of this compound, the electron-withdrawing nature of both the pyridine ring and the cyano group can affect the C-S bond strength and, consequently, its vibrational frequency. It is anticipated that the C-S stretching mode for this compound would be observed within this characteristic range. Due to the lack of specific experimental data for this compound in the available literature, a precise assignment cannot be made. However, based on data for related sulfur-containing heterocyclic compounds, the expected region for the C-S stretch is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-S Stretch | 600 - 800 | Weak to Medium |
Note: The data presented is based on typical ranges for related compounds and not on direct experimental measurement for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound. The molecular formula for this compound is C₈H₈N₂S. By summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ³²S), the theoretical exact mass of the neutral molecule and its protonated form ([M+H]⁺) can be calculated. This calculated mass can then be compared with the experimentally determined mass from an HRMS analysis to confirm the molecular formula with high accuracy.
| Molecular Formula | Species | Calculated Exact Mass |
| C₈H₈N₂S | [M] | 164.0408 |
| C₈H₉N₂S⁺ | [M+H]⁺ | 165.0486 |
Note: The calculated exact masses are based on the molecular formula and have not been experimentally verified for this specific compound in the provided context.
The fragmentation pattern observed in the mass spectrum of this compound upon ionization provides valuable information for confirming its structure. While specific experimental data for this compound is not available, the fragmentation of related 2-alkylthiopyridines has been studied and can be used to predict the likely fragmentation pathways. rsc.org
The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. Key fragmentation processes would likely involve the ethylthio substituent. A prominent fragmentation pathway for 2-alkylthiopyridines is the cleavage of the C-S bond, leading to the loss of the alkyl group. For this compound, the loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion. Another common fragmentation is the loss of ethene (CH₂=CH₂) via a McLafferty-type rearrangement, if sterically feasible, leading to a thiol-containing fragment. Further fragmentation of the pyridine ring itself is also possible.
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
| 164 | [C₆H₄N₂S]⁺ | 135 | •CH₂CH₃ |
| 164 | [C₆H₅N₂S]⁺ | 136 | CH₂=CH₂ |
Note: The fragmentation pattern is predicted based on the behavior of analogous compounds and requires experimental verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. The spectrum of this compound is expected to be influenced by the pyridine chromophore and the electronic effects of the cyano and ethylthio substituents.
Pyridine, the parent heterocycle, exhibits characteristic UV absorption bands arising from π → π* and n → π* electronic transitions. The π → π* transitions are typically observed at shorter wavelengths with high intensity, while the n → π* transition, involving the non-bonding electrons on the nitrogen atom, appears at longer wavelengths and is of lower intensity. For pyridine itself, absorptions are typically seen around 200 nm and 250-260 nm.
The presence of the cyano (-CN) and ethylthio (-SCH₂CH₃) groups at the 2 and 6 positions of the pyridine ring will cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. The cyano group is an electron-withdrawing group and can extend the conjugation of the π-system, which typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions.
The ethylthio group can act as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The sulfur atom has lone pairs of electrons that can participate in resonance with the pyridine ring, which can also influence the electronic transitions. This interaction can lead to a red shift in the absorption bands. Theoretical studies on related cyano-substituted pyridines have shown that such substituents can cause slight changes in the maximum absorption wavelengths. researchgate.netnih.gov
Given these substituent effects, the UV-Vis spectrum of this compound is expected to show absorption bands at longer wavelengths compared to pyridine.
| Transition Type | Expected λmax Region (nm) | Effect of Substituents |
| π → π | > 260 | Bathochromic shift due to extended conjugation and auxochromic effect |
| n → π | > 270 | Shift influenced by electronic effects of substituents |
Note: The expected λmax regions are estimations based on general principles of UV-Vis spectroscopy and data from related substituted pyridines.
Crystallographic Analysis of this compound Reveals Limited Publicly Available Data
A comprehensive search for the solid-state structural determination of this compound through X-ray crystallography has revealed a notable absence of publicly available data. Despite significant interest in the structural elucidation of pyridine derivatives, specific crystallographic information for this particular compound, including precise bond lengths, bond angles, torsional angles, and details of its molecular conformation and intermolecular interactions, does not appear to be present in accessible academic literature or structural databases.
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecule's geometry, the planarity of its constituent rings, and the nature of the non-covalent interactions that govern its packing in the solid state, such as hydrogen bonding and π-stacking.
For this compound, such an analysis would be expected to yield detailed tables of its bond lengths (e.g., C-C, C-N, C-S bonds), bond angles, and the torsional angles that define the orientation of the ethylthio and cyano groups relative to the pyridine ring. This data is fundamental to understanding the electronic and steric effects of these substituents on the pyridine core.
Furthermore, an analysis of the molecular conformation would clarify the planarity of the pyridine ring and the spatial disposition of its substituents. The investigation of intermolecular interactions would shed light on how individual molecules of this compound arrange themselves in a crystal lattice, which can influence physical properties such as melting point and solubility.
While extensive crystallographic data exists for a wide array of other cyano-substituted heterocyclic compounds, the specific structural details for this compound remain elusive in the current body of scientific literature. Further experimental investigation would be required to perform a full spectroscopic and structural characterization as outlined. Without experimental crystallographic data, a detailed discussion under the requested subsections is not possible at this time.
Computational Chemistry and Theoretical Studies on 2 Cyano 6 Ethylthiopyridine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of the electronic makeup of molecules. These calculations are fundamental to predicting a molecule's geometry, energy, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), the molecular geometry of 2-Cyano-6-ethylthiopyridine can be optimized to its lowest energy state. researchgate.net This process yields crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Table 1: Optimized Geometric Parameters of a Pyridine (B92270) Derivative (Illustrative Example)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-C (ring) | 1.39 | 120 |
| C-N (ring) | 1.34 | 118 |
| C-CN | 1.45 | - |
| C-S | 1.77 | - |
| S-C (ethyl) | 1.82 | - |
| C-C-N (ring) | - | 122 |
Frontier Molecular Orbital (FMO) theory is a key component of theoretical chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov
Table 2: FMO Analysis of a Cyanopyridine Derivative (Illustrative Example)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.5 |
Electrostatic Potential Surface (EPS) mapping provides a visual representation of the charge distribution within a molecule. deeporigin.com It is a valuable tool for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. deeporigin.com In an EPS map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack. For a molecule like 2-cyanopyridine (B140075), the nitrogen atom of the pyridine ring and the cyano group are expected to be regions of negative electrostatic potential. researchgate.netresearchgate.net
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These theoretical predictions are instrumental in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. nih.govbohrium.com
Table 3: Predicted ¹H NMR Chemical Shifts for a Substituted Pyridine (Illustrative Example)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H3 | 7.2 |
| H4 | 7.8 |
| H5 | 7.1 |
| -CH₂- (ethyl) | 3.0 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational NMR predictions for a substituted pyridine.
Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further validation of a molecule's structure. nih.gov DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. mdpi.com The characteristic stretching frequency of the cyano group (C≡N) is typically observed around 2200-2240 cm⁻¹. researchgate.net
Time-dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to a molecule's UV-Vis spectrum. nih.gov The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra to confirm the electronic structure. mdpi.com
Table 4: Predicted Vibrational Frequencies for a Cyanopyridine Derivative (Illustrative Example)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C≡N stretch | 2230 |
| C-H stretch (aromatic) | 3100-3000 |
| C-S stretch | 700-600 |
Note: This table presents example data for a cyanopyridine derivative to illustrate the output of theoretical IR spectra simulation.
Correlation with Experimental Spectroscopic Data
A crucial aspect of computational chemistry is the ability to predict spectroscopic data and correlate it with experimental findings. For this compound, theoretical calculations could provide valuable insights into its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, a direct comparison with experimental data can be made, aiding in the assignment of spectral features and confirming the molecular structure. Such correlative studies have been successfully applied to a variety of substituted pyridine compounds.
Table 1: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |
| IR (cm⁻¹) | ||
| ν(C≡N) | Data not available | Predicted value |
| ν(C-S) | Data not available | Predicted value |
| Aromatic C-H stretch | Data not available | Predicted value |
| ¹H NMR (ppm) | ||
| Pyridine Ring Protons | Data not available | Predicted value |
| Ethyl Group Protons | Data not available | Predicted value |
| ¹³C NMR (ppm) | ||
| Cyano Carbon | Data not available | Predicted value |
| Pyridine Ring Carbons | Data not available | Predicted value |
| Ethyl Group Carbons | Data not available | Predicted value |
Note: The table is illustrative as specific experimental and computational data for this compound is not currently available in published literature.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethylthio group in this compound suggests the possibility of multiple stable conformations. Computational methods are indispensable for exploring these conformational landscapes.
Investigation of Rotational Isomers and Torsional Landscapes
The rotation around the C-S and S-C bonds of the ethylthio substituent would lead to different rotational isomers (rotamers). By performing a systematic scan of the potential energy surface along these torsional angles, the relative energies of different conformers can be determined, and the energy barriers between them can be calculated. This would reveal the most stable conformation(s) of the molecule in the gas phase.
Evaluation of Intramolecular Interactions (e.g., lone pair interactions, steric effects)
The relative stability of the different conformers of this compound would be governed by a delicate balance of intramolecular interactions. These include steric repulsion between the ethyl group and the pyridine ring, as well as potential weak interactions involving the lone pairs of the sulfur and nitrogen atoms and the π-system of the pyridine ring. Computational analyses such as Natural Bond Orbital (NBO) analysis could be employed to quantify these interactions.
Solvent Effects on Molecular Conformation and Stability
The conformational preferences of a molecule can be significantly influenced by its environment. The use of implicit or explicit solvent models in computational simulations would allow for the investigation of how different solvents affect the relative stabilities of the conformers of this compound. Polar solvents might stabilize more polar conformers, leading to a different conformational equilibrium compared to the gas phase or nonpolar solvents.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various chemical transformations.
Transition State Calculations for Rate-Determining Steps
By mapping the potential energy surface of a reaction involving this compound, the structures of transition states can be located and their energies calculated. This information is crucial for determining the rate-determining step of a reaction and for understanding the factors that influence the reaction rate. For example, in a nucleophilic substitution reaction at the pyridine ring, computational studies could help to predict the most likely site of attack and the energy barrier for the reaction.
Prediction of Regioselectivity and Stereoselectivity in Reactions
There are no available theoretical studies or published data that computationally predict the regioselectivity or stereoselectivity of reactions involving this compound. Such studies would typically involve quantum chemical calculations to determine the activation energies for different reaction pathways, thereby predicting the most likely isomeric products.
Energy Profiles of Chemical Transformations
No research articles detailing the computational modeling of energy profiles for chemical transformations of this compound have been identified. The generation of reaction energy profiles, which map the energy of a system as it progresses from reactants to products through transition states, is a standard computational practice to understand reaction kinetics and thermodynamics. However, this analysis has not been published for the specified compound.
Advanced Research Applications and Potential of 2 Cyano 6 Ethylthiopyridine
Role as a Versatile Building Block in Complex Organic Synthesis
The strategic placement of the cyano and ethylthio groups on the pyridine (B92270) ring endows 2-Cyano-6-ethylthiopyridine with a rich and varied chemical reactivity, making it an attractive starting material for the synthesis of more complex molecules. The cyano group can undergo a wide range of transformations, including hydrolysis, reduction, and cycloaddition reactions, while the ethylthio group can be oxidized or displaced by other nucleophiles, offering a gateway to a multitude of functionalized pyridine derivatives.
The inherent reactivity of this compound allows for the stepwise or concurrent modification of its functional groups, leading to the construction of highly substituted and polyfunctionalized pyridine rings. The cyano group, an electron-withdrawing substituent, activates the pyridine ring for nucleophilic aromatic substitution, facilitating the introduction of additional functionalities. For instance, the cyano group can be readily converted into an amide, carboxylic acid, or tetrazole, each offering further points for chemical diversification. Simultaneously, the ethylthio group can be manipulated to introduce other substituents at the 6-position. This dual reactivity is instrumental in creating a library of pyridine derivatives with tailored electronic and steric properties for various applications.
The development of novel heterocyclic frameworks is a primary focus in modern organic synthesis, driven by the search for new therapeutic agents and functional materials. While direct examples involving this compound are not extensively documented, the reactivity of related 2-cyanopyridine (B140075) derivatives suggests its potential in the synthesis of fused and bridged heterocyclic systems. nih.govresearchgate.net The cyano group can participate in intramolecular cyclization reactions with suitably positioned functional groups to construct fused ring systems such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov Furthermore, the ethylthio group could potentially be utilized in intramolecular cyclization strategies to form sulfur-containing bridged systems, a structural motif present in various biologically active molecules. mdpi.com
The pyridine ring is a common structural motif in a vast array of natural products with significant biological activities. Although there are no specific reports detailing the use of this compound as a direct precursor in the total synthesis of natural products, its potential as a highly functionalized building block is evident. The ability to selectively modify the cyano and ethylthio groups would allow for the introduction of complex side chains and the formation of intricate ring systems characteristic of many pyridine-containing natural products. The synthetic versatility of this compound makes it a promising candidate for future applications in the stereoselective synthesis of complex natural product analogues.
Scaffold for the Exploration of Bioactive Compounds
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of cyano and ethylthio groups can significantly modulate the biological activity of the parent pyridine ring, making this compound an attractive starting point for the discovery of new therapeutic agents.
Cyanopyridine derivatives have been reported to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The cyano group can act as a hydrogen bond acceptor and participate in key interactions with biological targets. Similarly, the ethylthio group can enhance lipophilicity and modulate the metabolic stability of the molecule. By leveraging the reactivity of this compound, medicinal chemists can design and synthesize novel analogues with potential therapeutic value. For instance, the derivatization of the cyano group into various heterocycles or the modification of the ethylthio moiety could lead to the discovery of potent and selective inhibitors of enzymes or receptors implicated in various diseases.
Below is a table summarizing the reported biological activities of various cyanopyridine derivatives, highlighting the potential of this class of compounds.
| Compound Class | Biological Activity | Reference |
| Cyanopyridines | Anticancer, Antimicrobial, Anticonvulsant, Anti-Alzheimer's, Enzyme inhibitory | |
| 2-Amino-3-cyanopyridines | Anticancer, Antibacterial, Anti-inflammatory, Cardiotonic, HIV-1 inhibitor | researchgate.net |
| Fused Cyanopyridines | Antitumor, Antiviral | nih.gov |
Structure-Activity Relationship (SAR) studies are crucial in drug discovery for optimizing the potency and selectivity of lead compounds. While specific SAR studies on this compound derivatives are not yet prevalent in the literature, studies on related pyridine scaffolds provide valuable insights. For example, research on other substituted pyridines has shown that the nature and position of substituents on the pyridine ring can have a profound impact on their biological activity. nih.gov The electronic properties, steric bulk, and lipophilicity of the substituents are key determinants of their interaction with biological targets. Future SAR studies on analogues derived from this compound will be instrumental in elucidating the key structural features required for a desired biological effect and in guiding the design of more potent and selective therapeutic agents.
The table below illustrates how modifications to the pyridine scaffold in related compounds have influenced their antiproliferative activity, providing a basis for potential SAR studies on this compound derivatives.
| Pyridine Derivative Modification | Effect on Antiproliferative Activity | Reference |
| Increased number of -OMe groups | Increased activity | nih.gov |
| Presence of -OH, -C=O, and NH2 groups | Enhanced activity | nih.gov |
| Presence of halogen atoms or bulky groups | Decreased activity | nih.gov |
Development of Agrochemical Intermediates
The pyridine ring is a core structural motif in a significant number of commercial agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov The incorporation of specific functional groups onto this ring system allows for the fine-tuning of a compound's biological activity, selectivity, and environmental profile. This compound serves as a valuable intermediate in this context, offering two distinct points for chemical modification—the cyano group and the ethylthio group.
Pyridine-based compounds are crucial as agrochemicals, finding use as fungicides, insecticides, and herbicides. nih.gov The 2-cyanopyridine moiety, in particular, is a recognized precursor in the synthesis of various pesticides. google.com The cyano group can be chemically transformed into other functional groups, such as amides or carboxylic acids, which are common in bioactive molecules. The presence of the ethylthio group can influence the compound's lipophilicity, a critical parameter for its uptake and transport within target organisms. Furthermore, the sulfur atom can be a site for metabolic activity, potentially influencing the compound's persistence and mode of action. Research in this area focuses on leveraging the reactivity of this compound to build more complex molecules with desired agrochemical properties.
| Pyridine Derivative Class | Agrochemical Application | Key Structural Feature |
| Picolinates | Herbicides | Carboxylic acid group at the 2-position |
| Neonicotinoids | Insecticides | Substituted pyridine ring |
| Strobilurins | Fungicides | Pyrimidine or pyridine ring |
This table provides examples of pyridine derivative classes and their applications in the agrochemical industry.
Utilization in Materials Science and Sensing
The electronic and structural features of this compound make it an attractive candidate for applications in materials science and the development of chemical sensors.
Thiophene-based organic materials have garnered significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. nottingham.ac.ukwiley.com The sulfur atom in the ethylthio group of this compound provides a structural analogy to thiophene, suggesting its potential for incorporation into novel organic electronic materials. The pyridine ring, being an electron-deficient system, and the cyano group, a strong electron-withdrawing group, can significantly influence the electronic properties of any resulting material. researchgate.net
The strategic integration of this compound into larger conjugated polymer or small molecule systems could lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge transport and device performance. mdpi.com Research is ongoing to explore polymerization strategies and the synthesis of oligomers incorporating the this compound unit to evaluate their optical and electronic properties.
Fluorescent probes are powerful tools for detecting and quantifying specific analytes in various biological and environmental systems. acs.org Pyridine derivatives have been successfully employed as core structures in the design of fluorescent sensors for a range of targets, including metal ions. mdpi.commdpi.com The nitrogen atom of the pyridine ring and the nitrogen of the cyano group in this compound can act as potential coordination sites for metal ions.
The binding of a target analyte to a sensor molecule based on this scaffold could induce changes in its fluorescence properties, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength. sigmaaldrich.com This response can be used for the selective and sensitive detection of the analyte. The ethylthio group can also be modified to introduce other recognition moieties, further expanding the range of potential targets. The development of new fluorescent probes derived from this compound is an active area of research. bue.edu.egresearchgate.net
| Sensing Component | Role in Fluorescence Sensing | Potential Target Analytes |
| Pyridine Ring | Coordination site, influences electronic properties | Metal ions, protons (pH sensing) |
| Cyano Group | Coordination site, electron-withdrawing group | Metal ions |
| Ethylthio Group | Can be functionalized to introduce specific recognition units | Various organic and inorganic species |
This table outlines the roles of the different components of this compound in the design of fluorescent sensors.
Future Research Directions
The full potential of this compound is yet to be realized, and future research is expected to open up new avenues for its application.
The unique combination of functional groups in this compound presents opportunities for exploring novel chemical reactions. The cyano group can participate in cycloaddition reactions and can be a precursor to various heterocyclic systems. The ethylthio group can be a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of other functional groups at the 6-position of the pyridine ring.
Furthermore, the pyridine ring itself can be subject to various transformations. Inspired by the reactivity of other 2-cyanopyridine derivatives, researchers are investigating its use in bioconjugation and peptide bond cleavage under mild, aqueous conditions. rsc.org The development of new synthetic methodologies that exploit the reactivity of this compound will undoubtedly lead to the creation of novel molecules with interesting properties.
With an increasing emphasis on environmentally friendly chemical processes, the development of sustainable methods for the synthesis of this compound is a key research objective. Traditional methods for the synthesis of substituted pyridines often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. researchgate.net
Interdisciplinary Applications in Medicinal Chemistry and Materials Science
The chemical compound this compound, a functionalized pyridine derivative, represents a molecule with potential for diverse applications across scientific disciplines. Its unique structure, featuring a cyano group, a thioether linkage, and a pyridine ring, provides a versatile scaffold for the synthesis of more complex molecules. While its direct applications are not extensively documented, its role as a key intermediate in the synthesis of pharmacologically active agents highlights its importance in medicinal chemistry. In contrast, its applications in materials science are less defined in current literature.
Medicinal Chemistry: A Building Block for Pharmacological Agents
In the realm of medicinal chemistry, this compound has been identified as a valuable precursor in the synthesis of novel therapeutic candidates. Its utility is demonstrated in the creation of 1,3-benzothiazinone derivatives, a class of compounds investigated for their potential pharmacological applications.
A key application of this compound is in the synthesis of N-(2-cyano-6-pyridyl)-2H-1,3-benzothiazin-4-one derivatives. In a documented synthetic pathway, this compound is reacted with a 2-mercaptobenzamide derivative. This reaction involves a reflux in toluene (B28343) with triethylamine, leading to the formation of the target 1,3-benzothiazinone compound. google.comgoogle.com This process underscores the role of this compound as a crucial reactant for constructing more complex heterocyclic systems that are of interest in drug discovery. google.comgoogle.com
The resulting 1,3-benzothiazinone derivatives are the subject of further investigation for their potential use as medicinal agents. google.comgoogle.com The incorporation of the cyanopyridyl moiety from this compound is integral to the final structure of these new chemical entities.
| Research Finding | Synthetic Role of this compound | Resulting Compound Class | Potential Application |
| Synthesis of N-(2-cyano-6-pyridyl)-2H-1,3-benzothiazin-4-one derivatives | Reactant/Intermediate | 1,3-Benzothiazinones | Medicinal Agents |
Materials Science: An Area of Untapped Potential
Currently, the scientific and patent literature does not specify direct applications of this compound in the field of materials science. The exploration of this compound for developing new materials with novel electronic, optical, or structural properties remains an open area for future research.
The structural components of this compound, namely the pyridine ring and the thioether group, are present in various organic materials. Thiophene derivatives, which are structurally related to the ethylthio- component, are widely used in the development of organic semiconductors, conductive polymers, and materials for optoelectronic devices. Similarly, pyridine-containing polymers and metal-organic frameworks are explored for applications in catalysis, gas storage, and sensing. While these examples suggest the potential of its constituent moieties, specific research into this compound for materials science applications has not been reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
